[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate
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Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a thiophene ring, and multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-(4-nitrophenyl)-2-oxoethanol with 2-(thiophene-2-carbonylamino)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its functional groups allow for the attachment of various biomolecules, making it a versatile tool in biochemical assays.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but lacks the thiophene ring.
2-(Thiophene-2-carbonylamino)acetic acid: Contains the thiophene ring but lacks the nitrophenyl group.
4-Nitrophenyl acetate: Contains the nitrophenyl group but lacks the thiophene ring and additional functional groups.
Uniqueness
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate is unique due to the combination of its nitrophenyl and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H15N3O7S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C17H15N3O7S/c21-13(11-3-5-12(6-4-11)20(25)26)10-27-16(23)9-18-15(22)8-19-17(24)14-2-1-7-28-14/h1-7H,8-10H2,(H,18,22)(H,19,24) |
InChI Key |
STURDXXSYDGEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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